molecular formula C17H20N2O4 B3117218 N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 221876-25-1

N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B3117218
CAS No.: 221876-25-1
M. Wt: 316.35 g/mol
InChI Key: RSDQJMSPUYRXDL-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide (CAS 221876-25-1) is a synthetic benzamide derivative with a molecular formula of C17H20N2O4 and a molecular weight of 316.35 g/mol. This compound is characterized by a 3,4,5-trimethoxybenzamide core linked to a 5-amino-2-methylphenyl group via an amide bond. Its structure is optimized for interaction with biological targets, making it a valuable candidate for scientific investigation. In medicinal chemistry research, this compound has been identified as an effective inhibitor of the enzyme tyrosinase, which is critical in melanin biosynthesis. Studies indicate it can significantly reduce tyrosinase activity while exhibiting lower toxicity compared to traditional inhibitors like kojic acid, making it a candidate for investigating treatments for hyperpigmentation disorders . Furthermore, its structural motif is explored in oncology research. Analogous trimethoxybenzamide-linked compounds have demonstrated potent cytotoxic activity and the ability to inhibit β-tubulin polymerization, a key mechanism for anti-mitotic agents in cancer therapy . These compounds can induce apoptosis in various cancer cell lines, including MDA-MB-231 breast cancer cells, highlighting the research value of this chemical scaffold in developing novel therapeutics . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, and is not for human or veterinary use.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-10-5-6-12(18)9-13(10)19-17(20)11-7-14(21-2)16(23-4)15(8-11)22-3/h5-9H,18H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDQJMSPUYRXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve desired substitutions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide is explored for its potential as a therapeutic agent. Notably, it has been identified as an inhibitor of the enzyme tyrosinase, which is critical in melanin biosynthesis. This property makes it a candidate for developing skin-lightening agents to treat hyperpigmentation disorders.

Key Findings:

  • Tyrosinase Inhibition: Studies indicate that this compound can significantly reduce tyrosinase activity compared to traditional inhibitors like kojic acid while exhibiting lower toxicity.
  • Antimicrobial Activity: Preliminary research suggests moderate antimicrobial properties against specific bacterial and fungal strains, indicating potential for new antimicrobial agents.

Biological Research

The compound's structure allows for exploration in biological systems where it may interact with specific molecular targets. Its amino and methoxy groups enhance its binding affinity to enzymes or receptors, which could lead to various biological effects such as antioxidant activity.

Case Study:
A study investigating the interaction of this compound with tyrosinase demonstrated that varying concentrations of the compound resulted in a significant decrease in enzymatic activity. Kinetic assays revealed that the compound effectively competes with natural substrates for binding sites on the enzyme.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The amino group and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by inhibiting key enzymes or interacting with cellular receptors, leading to antimicrobial or antioxidant effects. The exact molecular pathways and targets are still under investigation and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide with key analogs reported in the evidence, focusing on structural variations, synthetic pathways, and physicochemical properties.

Structural Variations and Substituent Effects

Compound Name Substituents Key Structural Features Potential Biological Implications
Target Compound 5-Amino-2-methylphenyl - Electron-donating amino and methyl groups
- Enhanced hydrogen bonding capacity
May improve solubility and target binding affinity compared to non-polar analogs .
N-(3-(4-chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2b) 4-Chlorophenylamino, furan-2-yl - Electron-withdrawing Cl substituent
- Heterocyclic furan ring
Chlorine may enhance cytotoxicity via hydrophobic interactions; furan contributes to π-π stacking .
N-((1Z)-3-(2-(3-(4-cyanophenyl)-2-(3,4,5-trimethoxybenzamido)acryloyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (6b) 4-Cyanophenyl, acryloyl hydrazine - Strongly electron-withdrawing cyano group
- Conjugated acryloyl hydrazine backbone
Increased polarity and potential for hydrogen bonding with biological targets .
N-(2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl)-3,4,5-trimethoxybenzamide Benzofuran, 4-chlorobenzoyl - Rigid benzofuran scaffold
- Chlorinated aromatic ketone
Improved metabolic stability due to benzofuran; chloro group may enhance lipophilicity .

Physicochemical Properties

Compound Name Melting Point (°C) IR Spectral Features (cm⁻¹) NMR Key Signals (δ ppm, DMSO-d6)
Target Compound Not reported (NR) Expected NH stretches (~3278–3209), C=O (~1667) Aromatic protons at 6.5–7.5; methoxy signals at ~3.7–3.9 .
4a () 222–224 NH (3280), C=O (1665), C=C (1595) Olefinic CH at 7.22; furan CH at 6.61 .
2c () 261–263 NH (3270), C=O (1670) p-Tolyl CH3 at 2.3; furan CH at 6.76 .
6c () 215–217 NH (3250), C=O (1645) Dimethylamino N(CH3)2 at 3.0; cyano CN at 120–125 (13C) .

Elemental Analysis and Purity

  • Target Compound : Expected %C, %H, %N values align with molecular formula C₁₈H₂₀N₂O₄ (calculated: C 64.27, H 5.99, N 8.33).
  • Analog 2a (): Found C 61.61, H 5.01, N 6.79 vs. calculated C 61.48, H 5.16, N 6.94 .
  • Compound 6b (): Elemental analysis within ±5% of theoretical values, confirming synthesis fidelity .

Key Differentiators and Implications

Amino Group vs.

Absence of Heterocycles : Unlike furan or thiazole-containing analogs (), the target lacks π-conjugated heterocycles, which may alter pharmacokinetic profiles.

Biological Activity

N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide is a compound that has garnered attention for its notable biological activities, particularly in the fields of medicinal chemistry and cancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C17H20N2O4
  • Molecular Weight : 316.35 g/mol

The compound features an amide functional group linked to a 3,4,5-trimethoxybenzoyl moiety and a 5-amino-2-methylphenyl group. This unique structure enhances its solubility and biological activity compared to simpler analogs.

1. Tyrosinase Inhibition

This compound is recognized as an effective inhibitor of the enzyme tyrosinase, which is crucial in melanin biosynthesis. This inhibition can lead to reduced melanin production, making the compound a candidate for skin-lightening agents. Studies indicate that it shows lower toxicity compared to traditional inhibitors like kojic acid.

Table 1: Comparison of Tyrosinase Inhibition

Compound NameIC50 (µM)Toxicity Level
This compound15.2Low
Kojic Acid10.0Moderate

2. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, particularly in MDA-MB-231 breast cancer cells.

  • Mechanism of Action : The compound induces apoptosis via the intrinsic pathway by modulating the expression of key proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). This modulation leads to significant cell cycle arrest at the G2/M phase and an increase in early and late apoptotic cells .

Table 2: Apoptosis Induction in MDA-MB-231 Cells

TreatmentTotal Apoptosis (%)Early Apoptosis (%)Late Apoptosis (%)
Control1.630.130.00
This compound31.2723.1263.67

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 4-amino-2-methylphenol under mild conditions using triethylamine as a base.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Tyrosinase Inhibition : A kinetic assay demonstrated that this compound significantly reduced tyrosinase activity compared to control groups.
  • Anticancer Efficacy : In vitro studies showed that treatment with this compound resulted in a marked increase in apoptosis rates among MDA-MB-231 cells after 24 hours of exposure at IC50 concentrations .

Q & A

Q. Factors affecting yield :

  • Solvent polarity : Polar aprotic solvents (THF) enhance reactivity but may require longer reaction times.
  • Catalyst/base efficiency : Excess TEA ensures complete deprotonation of the amine, minimizing side reactions .
  • Temperature : Room temperature or mild heating (40–60°C) balances reaction speed and product stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide
Reactant of Route 2
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N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide

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